1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4'-methoxy-2-biphenylyl)prolinamide
Description
This compound is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted with a dimethyl group and a prolinamide moiety. The prolinamide moiety is further substituted with a biphenyl group that carries a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the prolinamide moiety, and the biphenyl group. The pyrazole ring is a heterocyclic ring, which means it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the pyrazole ring might undergo reactions typical of aromatic heterocycles, while the prolinamide moiety might participate in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar prolinamide moiety might increase its solubility in polar solvents, while the presence of the aromatic pyrazole and biphenyl rings might increase its solubility in nonpolar solvents .Future Directions
The future research directions for this compound would likely depend on its intended use and observed biological activity. For instance, if it shows promising antibacterial activity, future research might focus on optimizing its structure to enhance this activity and reduce any potential side effects .
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-19(15-25-27(17)2)16-28-14-6-9-23(28)24(29)26-22-8-5-4-7-21(22)18-10-12-20(30-3)13-11-18/h4-5,7-8,10-13,15,23H,6,9,14,16H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQRSYIILLNFAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCCC2C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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